DS-3078a is a selective inhibitor targeting the mechanistic target of rapamycin complex 1 and 2 (mTORC1/2), developed by Daiichi Sankyo as part of their oncology research initiatives. This compound is designed to interfere with key signaling pathways that regulate cell growth and survival, making it a promising candidate for cancer treatment. The development of DS-3078a reflects a broader strategy to create targeted therapies that can overcome resistance mechanisms often encountered in cancer treatment.
DS-3078a falls under the classification of small molecule inhibitors specifically targeting the mTOR signaling pathway. It is categorized as a TORC12 inhibitor, which is crucial for regulating various cellular processes including protein synthesis, metabolism, and autophagy. The compound has been evaluated in clinical settings, particularly in Phase I trials focusing on patients with advanced solid tumors .
The synthesis of DS-3078a involves several sophisticated organic chemistry techniques. While specific synthetic routes for DS-3078a are not extensively detailed in the literature, similar compounds typically utilize methods such as:
Technical details regarding the exact synthetic pathway of DS-3078a may involve advanced methodologies like transition-metal catalysis, which has been widely reported in related research .
For precise structural data, computational modeling and X-ray crystallography studies would be necessary to elucidate the three-dimensional conformation of DS-3078a.
DS-3078a undergoes several key chemical reactions relevant to its mechanism of action:
The technical details surrounding these reactions typically involve kinetic studies to assess binding affinity and inhibition constants, which are critical for understanding its efficacy in clinical applications.
The mechanism of action for DS-3078a primarily revolves around its ability to inhibit mTORC1/2 activity. Upon binding to these complexes, DS-3078a disrupts their function, leading to:
Data from preclinical studies indicate that this mechanism can lead to apoptosis (programmed cell death) in cancer cells that are dependent on mTOR signaling for survival .
While specific physical and chemical properties for DS-3078a are not fully disclosed, general properties for small molecule inhibitors include:
Analytical techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) would be used to characterize these properties during development.
DS-3078a is primarily investigated within the realm of cancer therapeutics. Its applications include:
Clinical trials have focused on evaluating the safety, tolerability, and preliminary efficacy of DS-3078a in patients with various malignancies .
The development of DS-3078a, a dual TORC1/TORC2 kinase inhibitor, initiated with comprehensive profiling of the mTOR binding site using experimental and computational techniques. Protein-ligand interaction profilers (PLIP) analyzed crystallographic data (e.g., PDB IDs 4JSV for mTOR) to identify critical interaction patterns between mTOR and known inhibitors. Key interactions included:
GRID and LUDI algorithms provided complementary characterization of mTOR’s binding site. GRID employed chemical probes (e.g., methyl, carbonyl oxygen) to generate molecular interaction fields (MIFs), identifying:
Table 1: Pharmacophore Features Derived from mTOR Binding Site Analysis
Feature Type | Spatial Coordinates (Å) | Chemical Role | Target Residue |
---|---|---|---|
Hydrogen-bond acceptor | X: 12.7, Y: −3.2, Z: 6.5 | ATP-competitive inhibition | Val2240 |
Hydrophobic centroid | X: 10.9, Y: −1.8, Z: 8.1 | Stabilize hydrophobic region | Ile2163 |
Aromatic ring plane | X: 11.5, Y: −4.7, Z: 7.9 | π-stacking anchor | Tyr2225 |
Exclusion sphere | X: 13.2, Y: −0.5, Z: 9.8 | Steric clash avoidance | Asp2195 |
QSAR models were built using 87 known mTOR inhibitors with IC₅₀ values spanning 1 nM–10 μM. Molecular descriptors included:
Scaffold hopping leveraged the core pharmacophore to identify novel chemotypes. The morpholino-pyrazolopyrimidine scaffold of rapamycin analogs was modified via:
Virtual screening employed a hierarchical docking workflow:
Table 2: Virtual Screening Triage Statistics for DS-3078a Precursors
Screening Stage | Compounds Screened | Survival Rate (%) | Key Filter Criteria |
---|---|---|---|
HTVS | 2,400,000 | 10.0 | Docking score < −6.5 kcal/mol |
SP | 240,000 | 1.0 | MM/GBSA ΔG < −40 kcal/mol |
XP | 2,400 | 2.0 | FEP ΔΔG < −0.8 kcal/mol |
ADMET Prediction | 48 | 50.0 | QikProp: CNS = 1, %HOA > 70 |
A random forest classifier integrated docking scores with physicochemical descriptors to rank hits. Training data included:
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